5-(trifluoromethyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a trifluoromethylated amine with an appropriate carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(trifluoromethyl)-1,3-oxazolidin-2-one include:
- Trifluoromethylated amines
- Trifluoromethylated carbonyl compounds
- Other oxazolidinones with different substituents
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and binding selectivity. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
98887-20-8 |
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Molecular Formula |
C4H4F3NO2 |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.